molecular formula C13H7ClF2O2 B6400091 4-Chloro-2-(2,3-difluorophenyl)benzoic acid, 95% CAS No. 1261973-06-1

4-Chloro-2-(2,3-difluorophenyl)benzoic acid, 95%

Cat. No. B6400091
CAS RN: 1261973-06-1
M. Wt: 268.64 g/mol
InChI Key: BKKHZSXZCAJTIE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,3-difluorophenyl)benzoic acid, or 4-Cl-DFPBA, is a synthetic organic compound that is used in a variety of research applications. It is a versatile, cost-effective molecule with a wide range of applications in the laboratory.

Scientific Research Applications

4-Cl-DFPBA is an important molecule for scientific research due to its ability to bind to a variety of biological targets. It is used in research studies to investigate the effects of drugs on various biological systems and to study the mechanisms of action of drugs. It is also used in experiments to study the effects of environmental agents on cell cultures and to investigate the effects of certain compounds on gene expression. Additionally, it is used in studies to investigate the effects of certain compounds on the immune system and to study the effects of certain compounds on the nervous system.

Mechanism of Action

The mechanism of action of 4-Cl-DFPBA is not completely understood, but it is believed to bind to biological targets such as proteins, enzymes, and receptors. It is thought to interact with these targets in a manner that modulates their activity. It is also believed that 4-Cl-DFPBA can interact with DNA and RNA, which may lead to the modulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-DFPBA are not fully understood. However, it is believed to interact with a variety of biological targets, which may lead to a variety of effects. It is believed that 4-Cl-DFPBA can modulate the activity of proteins and enzymes, which may lead to changes in cell metabolism. It is also believed that 4-Cl-DFPBA can interact with DNA and RNA, which may lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-Cl-DFPBA in laboratory experiments has many advantages. It is a relatively inexpensive and widely available molecule, which makes it ideal for research applications. It is also a versatile molecule, which makes it useful for a variety of research applications. Additionally, it is relatively easy to synthesize, which makes it an ideal molecule for research studies.
However, the use of 4-Cl-DFPBA in laboratory experiments also has some limitations. It is a relatively new molecule, so its effects on biological systems are not yet fully understood. Additionally, it is not known how it interacts with certain biological targets, which can limit its usefulness in certain research applications.

Future Directions

The potential future directions for 4-Cl-DFPBA research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research into its interactions with various biological targets, such as proteins, enzymes, and receptors, could lead to new applications for the molecule. Additionally, further research into its effects on gene expression and its potential use in drug development could lead to new therapeutic applications for the molecule. Finally, further research into its potential use in environmental studies could lead to new insights into the effects of environmental agents on biological systems.

Synthesis Methods

The synthesis of 4-Cl-DFPBA is relatively straightforward and involves the reaction of 4-chlorobenzoic acid and 2,3-difluorophenol in an aqueous medium. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is extracted with an organic solvent, such as ethyl acetate. The product is then purified by recrystallization and the yield of the product can be improved by the use of a solvent system.

properties

IUPAC Name

4-chloro-2-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-7-4-5-9(13(17)18)10(6-7)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKHZSXZCAJTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689671
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-06-1
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-2′,3′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261973-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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